Cas no 152477-88-8 ((+/-)-methamphetamine-d11)

(+/-)-methamphetamine-d11 化学的及び物理的性質
名前と識別子
-
- (+/-)-methamphetamine-d11
- (±)-Methamphetamine-D11 solution
- Methamphetamine-D11
- (±)-Methamphetamine-D11
- DL-METHAMPHETAMINE (D11)
- DTXSID401016422
- 152477-88-8
-
- インチ: InChI=1S/C10H15N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D
- InChIKey: MYWUZJCMWCOHBA-JFZRXOORSA-N
- ほほえんだ: CC(CC1=CC=CC=C1)NC
計算された属性
- せいみつぶんしりょう: 160.189493688g/mol
- どういたいしつりょう: 160.189493688g/mol
- 同位体原子数: 11
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 95
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- フラッシュポイント: 9℃
(+/-)-methamphetamine-d11 セキュリティ情報
- 危険物輸送番号:UN1230 - class 3 - PG 2 - Methanol, solution
- 危険カテゴリコード: 11-23/24/25-39/23/24/25
- セキュリティの説明: 7-16-36/37-45
-
危険物標識:
- ちょぞうじょうけん:2-8°C
(+/-)-methamphetamine-d11 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M-059-1ML |
(±)-Methamphetamine-D |
152477-88-8 | 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
428.16 | 2021-05-13 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M-060-1ML |
(±)-Methamphetamine-D |
152477-88-8 | 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
1599.06 | 2021-05-13 |
(+/-)-methamphetamine-d11 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
(+/-)-methamphetamine-d11に関する追加情報
Latest Research Briefing on Chemical-Biopharmaceutical Innovations: Focus on 152477-88-8 and (+/-)-Methamphetamine-d11
In recent years, the chemical-biopharmaceutical field has witnessed significant advancements in the synthesis and application of specialized compounds, particularly those used in forensic and clinical research. Among these, the compound with CAS number 152477-88-8 and the deuterated analog (+/-)-methamphetamine-d11 have garnered attention due to their critical roles in analytical methodologies and drug metabolism studies. This briefing synthesizes the latest research findings on these compounds, highlighting their applications, synthesis pathways, and implications for future research.
The compound 152477-88-8, a precursor in the synthesis of various pharmacologically active molecules, has been the subject of recent studies focusing on its stability and reactivity under different conditions. Researchers have explored its potential in the development of novel therapeutic agents, leveraging its unique chemical properties to enhance drug efficacy and reduce side effects. Concurrently, (+/-)-methamphetamine-d11, a deuterium-labeled version of methamphetamine, has been extensively used as an internal standard in mass spectrometry-based assays, enabling precise quantification of methamphetamine and its metabolites in biological samples.
Recent publications have detailed innovative synthetic routes for 152477-88-8, emphasizing green chemistry principles to minimize environmental impact. These studies have demonstrated improved yields and purity, which are crucial for scaling up production for clinical and research purposes. On the other hand, (+/-)-methamphetamine-d11 has been employed in cutting-edge pharmacokinetic studies, providing insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies are invaluable for understanding the pharmacodynamics of methamphetamine and developing strategies to mitigate its abuse potential.
One notable study published in the Journal of Analytical Toxicology utilized (+/-)-methamphetamine-d11 to validate a highly sensitive LC-MS/MS method for detecting methamphetamine in hair samples. The deuterated compound's isotopic purity and stability were critical in achieving low detection limits and high accuracy, underscoring its importance in forensic toxicology. Additionally, research on 152477-88-8 has revealed its potential as a scaffold for designing inhibitors targeting specific enzymes involved in neurodegenerative diseases, opening new avenues for drug discovery.
In conclusion, the ongoing research on 152477-88-8 and (+/-)-methamphetamine-d11 underscores their versatility and significance in both analytical and therapeutic contexts. Future studies are expected to further elucidate their mechanisms of action and explore novel applications, particularly in personalized medicine and addiction treatment. This briefing serves as a foundation for researchers and industry professionals seeking to stay abreast of the latest developments in this dynamic field.
152477-88-8 ((+/-)-methamphetamine-d11) 関連製品
- 1260672-44-3(5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid)
- 941925-54-8(4-(benzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylbutan-1-one)
- 2060045-74-9(2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde)
- 56860-82-3(1,1,2,3,3,3-Hexafluoropropyl Dichloromethyl Ether)
- 1105215-63-1(N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide)
- 1140495-90-4(4-(4-Chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole)
- 2171730-14-4(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid)
- 2168581-59-5(2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid)
- 1471260-48-6(1-(4-bromo-2-pyridyl)ethanol)
- 25825-31-4(5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol)



